molecular formula C16H18ClNO4S B273502 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B273502
M. Wt: 355.8 g/mol
InChI Key: YPDGNDXDDWHSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as 25CN-NBOH, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the hallucinogenic drug 2C-C and has been found to exhibit potent agonistic activity towards the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition, and its modulation has been linked to the treatment of several psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways, leading to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its agonistic activity towards the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition, and its modulation has been linked to the treatment of several psychiatric disorders. The activation of the 5-HT2A receptor by this compound has been found to induce alterations in mood, perception, and cognition, including changes in sensory perception, thought processes, and emotional states.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide in lab experiments include its potent agonistic activity towards the 5-HT2A receptor, which allows for the study of the receptor's role in the regulation of mood, perception, and cognition. Its chemical structure also allows for the manipulation of its pharmacological properties, which can be useful in the development of novel therapeutic agents.
The limitations of using this compound in lab experiments include its potential for abuse and its lack of selectivity towards the 5-HT2A receptor. Its use in animal models may also be limited by ethical concerns and the potential for adverse effects.

Future Directions

For the study of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide include the development of more selective agonists for the 5-HT2A receptor, which may have improved therapeutic efficacy and reduced adverse effects. The role of the 5-HT2A receptor in the regulation of mood, perception, and cognition may also be further elucidated through the use of animal models and clinical studies. The potential for the use of this compound or its derivatives in the treatment of psychiatric disorders may also be explored.

Synthesis Methods

The synthesis of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyphenethylamine with chlorosulfonic acid to form 4-chloro-2,5-dimethoxy-N-phenethylbenzenesulfonamide. This intermediate is then reacted with phenylacetic acid in the presence of a reducing agent to yield the final product.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide has been widely studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Its agonistic activity towards the 5-HT2A receptor has been found to induce a range of effects, including alterations in mood, perception, and cognition. These effects have been studied in animal models and have shown promising results in the treatment of depression and anxiety.

properties

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO4S/c1-21-14-11-16(15(22-2)10-13(14)17)23(19,20)18-9-8-12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3

InChI Key

YPDGNDXDDWHSCS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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